molecular formula C15H11Cl2FO B1360655 3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-52-2

3'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone

Cat. No.: B1360655
CAS No.: 898750-52-2
M. Wt: 297.1 g/mol
InChI Key: BWOSCMMOPNKQPL-UHFFFAOYSA-N
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Description

3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with chloro and fluoro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Reduction: Formation of 3’-chloro-3-(3-chloro-5-fluorophenyl)propanol.

    Oxidation: Formation of 3’-chloro-3-(3-chloro-5-fluorophenyl)propanoic acid.

Scientific Research Applications

Chemistry: 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions such as cross-coupling and cyclization.

Biology: In biological research, this compound can be utilized to study the effects of halogenated aromatic ketones on biological systems. It may also be used in the development of fluorescent probes or imaging agents due to the presence of the fluoro substituent.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone can be employed in the production of specialty chemicals and materials. It may also be used in the formulation of agrochemicals or as a precursor for the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the carbonyl group in the propiophenone moiety can participate in hydrogen bonding or other interactions with biological macromolecules.

Comparison with Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorobenzaldehyde
  • 3-Chloro-5-fluorophenylmethanol

Comparison: Compared to these similar compounds, 3’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to the presence of the propiophenone moiety. This structural feature imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and medicinal chemistry. The combination of chloro and fluoro substituents on the phenyl ring also contributes to its unique chemical behavior and potential biological activity.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOSCMMOPNKQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644950
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-52-2
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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